![molecular formula C18H16ClN3O5S B2370693 5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866131-66-0](/img/structure/B2370693.png)
5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
The compound contains several functional groups including a thiazole ring, a methoxy group, and a pyrimidinetrione group. Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrimidinetrione is a type of pyrimidine, a six-membered ring with two nitrogen atoms. The methoxy group is an ether functional group consisting of a methyl group bound to an oxygen atom.
Molecular Structure Analysis
Thiazole is a planar, aromatic ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The pyrimidinetrione group also contributes to the overall aromaticity of the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. Thiazoles can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The carbonyl groups in the pyrimidinetrione moiety can undergo nucleophilic addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
- Thiazoles and their derivatives have shown significant antimicrobial properties. Compounds containing thiazole moieties, such as sulfazole, exhibit antimicrobial effects. Researchers have synthesized various thiazole-based heterocyclic scaffolds and evaluated their antibacterial and antifungal activities .
- The compound’s thiazole ring contributes to its anticancer properties. Thiazofurin, a related thiazole-containing compound, has been investigated for its antitumor effects. Researchers have explored modifications of thiazole-based compounds to enhance their potency against cancer cells .
- Thiazoles have been studied as potential antioxidants. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in preventing age-related diseases and promoting overall health .
- Some thiazole derivatives exhibit anti-inflammatory activity. Compounds like meloxicam, which contain thiazole moieties, have been used as anti-inflammatory drugs .
- Thiazoles have been investigated for their neuroprotective effects. While more research is needed, their potential in preventing neurodegenerative diseases like Alzheimer’s has drawn interest .
- Certain thiazole-containing compounds may have antihypertensive effects. Although not widely explored, this area presents opportunities for drug development .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Neuroprotective Applications
Antihypertensive Activity
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
properties
IUPAC Name |
5-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5S/c1-21-15(23)12(16(24)22(2)18(21)25)6-10-4-5-13(14(7-10)26-3)27-9-11-8-20-17(19)28-11/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXRBTOLGAUZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CN=C(S3)Cl)OC)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione |
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